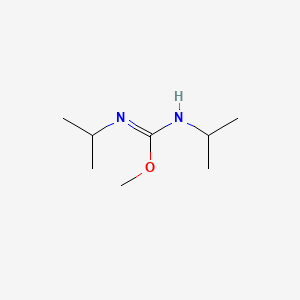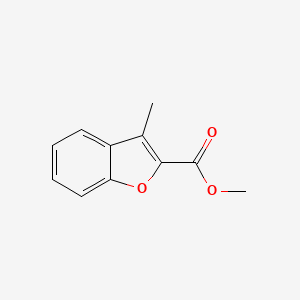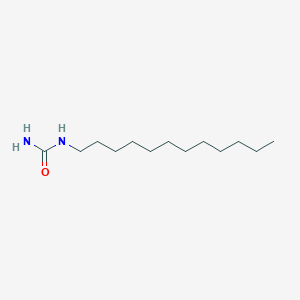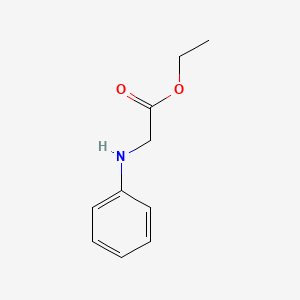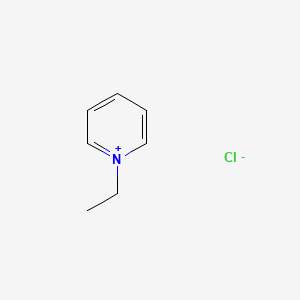![molecular formula C13H20N2O B1362696 1-(3-Methoxy-benzyl)-[1,4]diazepane CAS No. 502142-36-1](/img/structure/B1362696.png)
1-(3-Methoxy-benzyl)-[1,4]diazepane
Overview
Description
1-(3-Methoxy-benzyl)-[1,4]diazepane is a synthetic compound that belongs to the class of benzodiazepine derivatives. It has a molecular weight of 220.31 and a molecular formula of C13H20N2O .
Molecular Structure Analysis
The molecular structure of this compound consists of a seven-membered diazepane ring with a methoxybenzyl group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 220.31 and a molecular formula of C13H20N2O .Scientific Research Applications
Chiral Synthesis and σ1 Receptor Ligands
- Synthesis of 1,4-Diazepanes : Researchers have developed methods to synthesize 1,4-diazepanes with different substituents, using enantiomerically pure amino acids. One compound, (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane, exhibited σ1 agonistic activity and cognition-enhancing effects without severe toxic or behavioral effects (Fanter et al., 2017).
Catalysis and Epoxidation Reactions
- Manganese(III) Complexes : Manganese(III) complexes containing 1,4-diazepane derivatives have been studied for their role in catalyzing epoxidation reactions. These complexes demonstrated a correlation between the Lewis acidity of the Mn(III) center and the yield and selectivity of the epoxide products (Sankaralingam & Palaniandavar, 2014).
Microwave-Assisted Synthesis
- Efficient Synthesis : A microwave-assisted synthesis method for 1,4-diazepane derivatives has been described, offering a rapid and high-yield approach. The method facilitated the creation of 1,4-diazepan-5-ones and 1,4-diazepanes (Wlodarczyk et al., 2007).
Antibiotic Potentiation
- Efflux Pump Inhibition : 1-Benzyl-1,4-diazepane was found to decrease the minimal inhibitory concentration of antibiotics in Escherichia coli, acting as an efflux pump inhibitor. This suggests potential applications in combating antibiotic resistance (Casalone et al., 2020).
Structural and Functional Modeling
- Iron(III) Complexes : Iron(III) complexes of 1,4-diazepane derivatives have been synthesized and studied as models for enzymes involved in biochemical processes. These studies contribute to understanding enzyme mechanisms and designing enzyme inhibitors (Mayilmurugan et al., 2010).
Rho–Kinase Inhibitor Synthesis
- Synthesis of Key Intermediates : A practical synthesis of a key intermediate of Rho–kinase inhibitor K-115, which involves the construction of a chiral 1,4-diazepane, has been established (Gomi et al., 2012).
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-13-5-2-4-12(10-13)11-15-8-3-6-14-7-9-15/h2,4-5,10,14H,3,6-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLMGHXVUWMDGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(4-Bromophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1362618.png)
![Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1362619.png)
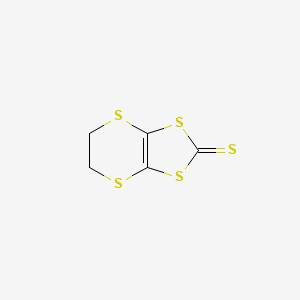
![N-[(4-chlorophenyl)sulfonyl]-N-methylglycine](/img/structure/B1362628.png)
![2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-](/img/structure/B1362633.png)

